N-methylpiperidine-1-carboxamide
Description
Properties
CAS No. |
36879-48-8 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,10) |
InChI Key |
BSOVIALCHYCZQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCCCC1 |
Origin of Product |
United States |
Synthesis of N Methylpiperidine 1 Carboxamide
A plausible synthetic route to N-methylpiperidine-1-carboxamide involves the reaction of N-methylpiperidine with an appropriate source of the carboxamide group. A common method for the formation of such amides is the reaction of a secondary amine with an isocyanate.
In this case, N-methylpiperidine could be reacted with a source of the -C(O)NH2 group. A straightforward approach would be the reaction of N-methylpiperidine with isocyanic acid (HNCO) or a protected equivalent. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent to form an intermediate carbamoyl (B1232498) chloride, followed by reaction with ammonia (B1221849), could yield the desired product. Another potential route is the reaction of N-methylpiperidine with urea (B33335) at elevated temperatures.
Physical and Chemical Properties
Detailed experimental data for the physical and chemical properties of N-methylpiperidine-1-carboxamide are not widely published. However, predictions can be made based on its structure and comparison with related compounds.
Physical Properties
| Property | Predicted Value/State |
| Molecular Formula | C7H14N2O |
| Molecular Weight | 142.20 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in water and polar organic solvents |
Chemical Properties
The chemical reactivity of this compound is dictated by its functional groups. The tertiary amine of the piperidine (B6355638) ring can be protonated by acids to form salts. The amide group can undergo hydrolysis under acidic or basic conditions to yield N-methylpiperidine and carbamic acid, which would decompose to ammonia (B1221849) and carbon dioxide. The amide nitrogen is generally not basic due to the electron-withdrawing effect of the adjacent carbonyl group.
Spectroscopic Data
1H NMR: The 1H NMR spectrum would be expected to show a singlet for the N-methyl protons. The piperidine (B6355638) ring protons would appear as a series of multiplets. The chemical shifts of the protons adjacent to the ring nitrogen would be downfield due to the deshielding effect of the nitrogen and the carboxamide group. The NH2 protons of the carboxamide would likely appear as a broad singlet.
13C NMR: The 13C NMR spectrum would show distinct signals for the N-methyl carbon, the piperidine ring carbons, and the carbonyl carbon of the amide. The carbonyl carbon would be the most downfield signal.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the amide, typically in the region of 1630-1680 cm-1. N-H stretching vibrations of the primary amide would be expected in the region of 3200-3500 cm-1. C-N stretching vibrations would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxamide group or cleavage of the piperidine ring.
Research Applications
Direct Synthesis Strategies for this compound
The direct formation of the carboxamide bond is a fundamental transformation in organic synthesis. These methods typically involve the coupling of a piperidine derivative with a suitable methyl isocyanate or a related C1 source.
Carboxamide Formation Reactions
The most direct route to this compound involves the reaction of piperidine with methyl isocyanate. This reaction is a classic example of nucleophilic addition to an isocyanate, where the secondary amine of the piperidine ring attacks the electrophilic carbon of the isocyanate.
A related approach involves the reaction of a piperidine derivative with a source of the carboxamide group. For instance, the synthesis of N-phenyl-4-[1-(4-trifluoromethyl)phenyl]-1H-indazol-3-yl]piperidine-1-carboxamide was achieved by reacting the corresponding piperidine with phenyl isocyanate. prepchem.com This highlights the general applicability of isocyanates in forming substituted piperidine-1-carboxamides.
Amide bonds can also be formed through the coupling of carboxylic acids and amines using activating agents. Reagents like tris-(2,2,2-trifluoroethyl) borate (B1201080) have been shown to be effective for the direct amidation of a wide range of carboxylic acids and amines, including cyclic amines. organic-chemistry.orgacs.org This method offers mild reaction conditions and avoids the need for harsh reagents.
One-Pot Synthetic Approaches for N,N-Disubstituted Carboxamides
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate isolation and purification steps. Several one-pot methods have been developed for the synthesis of N,N-disubstituted carboxamides, which are structurally related to this compound.
One such strategy involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed by a copper-catalyzed coupling with aryl iodides to produce 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.orgnih.gov While not directly yielding a piperidine carboxamide, this method demonstrates a powerful one-pot approach for creating complex amide-containing heterocycles. Another efficient one-pot synthesis of carbamates and N,N'-disubstituted ureas utilizes N-acylbenzotriazoles as versatile intermediates. rsc.org
More directly relevant is the synthesis of secondary and tertiary amides from potassium acyltrifluoroborates (KATs) and amines. nih.gov This method proceeds through a trifluoroboronyl imine (TIM) intermediate which is then oxidized to the amide. The reaction can be performed in a one-pot fashion and is tolerant of various functional groups. nih.gov
Role of Organic Tertiary Bases in Carboxamide Synthesis
Organic tertiary bases play a crucial role in many carboxamide synthesis reactions. They act as proton scavengers, neutralizing the acidic byproducts that are often formed during the coupling process. This is particularly important when using acid chlorides or other activated carboxylic acid derivatives, as the liberated HCl can protonate the starting amine, rendering it unreactive.
In the synthesis of 1-(4-Methoxybenzoyl-D-valinyl)-4-(1-methylpiperidin-4-yl)-piperidine, triethylamine (B128534) was used to neutralize the slurry during the reaction with p-anisoyl chloride. google.com Similarly, in the synthesis of amides from KATs, N,N-diisopropylethylamine (DIPEA) is used in the oxidation step. nih.gov The choice of the tertiary base can influence the reaction rate and yield, and common examples include triethylamine, DIPEA, and pyridine (B92270).
Synthesis via Functionalization of Piperidine Scaffolds
An alternative to direct carboxamide formation is the synthesis of substituted piperidine scaffolds which can then be further modified. This approach allows for the introduction of diverse functionalities onto the piperidine ring.
Halogenation Routes to Substituted N-Methylpiperidines
Halogenated piperidines are versatile intermediates that can undergo a variety of nucleophilic substitution and cross-coupling reactions. The introduction of a halogen atom at a specific position on the piperidine ring allows for subsequent elaboration of the molecule.
Recent advances have focused on transition-metal-free C-H halogenation methods, which are more environmentally friendly. researchgate.net N-haloimides have emerged as effective reagents for the halogenation of alkanols via halogen-bond-assisted C-C activation, providing a route to haloalkanes that could potentially be adapted for piperidine systems. rsc.org
The chlorination of N-methylpiperidin-4-ol (also known as 4-hydroxy-1-methylpiperidine) is a key transformation for producing a versatile synthetic intermediate. nih.govbldpharm.comchemicalbook.comchemspider.com The hydroxyl group can be converted to a chlorine atom using various chlorinating agents, such as thionyl chloride or phosphorus pentachloride. The resulting 4-chloro-1-methylpiperidine (B1359792) can then be used in a variety of subsequent reactions.
For example, a patent describes the reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride and diethyl amine to yield N,N-diethyl-1-methylpiperidine-4-carboxamide. google.com Although this example starts with a carboxylic acid, the use of thionyl chloride highlights a common method for activating functional groups on the piperidine ring for subsequent amidation.
The table below summarizes the synthetic reactions discussed:
| Starting Material(s) | Reagent(s) | Product | Reaction Type |
| Piperidine, Methyl isocyanate | - | This compound | Nucleophilic Addition |
| 4-[1-[4-(trifluoromethyl)phenyl]-1H-indazol-3-yl]piperidine | Phenyl isocyanate | N-phenyl-4-[1-(4-trifluoromethyl)phenyl]-1H-indazol-3-yl]piperidine-1-carboxamide prepchem.com | Nucleophilic Addition |
| Carboxylic Acid, Amine | B(OCH2CF3)3 | Amide organic-chemistry.orgacs.org | Amidation |
| Carboxylic Acid, NIITP, Aryl Iodide | Copper Catalyst | 2,5-Disubstituted 1,3,4-Oxadiazole organic-chemistry.orgnih.gov | One-Pot Synthesis/Coupling |
| N-Acylbenzotriazole | - | Carbamate or N,N'-Disubstituted Urea (B33335) rsc.org | One-Pot Synthesis/Rearrangement |
| Potassium Acyltrifluoroborate, Amine | H2O2, DIPEA | Secondary or Tertiary Amide nih.gov | One-Pot Synthesis/Oxidation |
| 1-(Boc-D-valinyl)-4-(1-methylpiperidin-4-yl)piperidine | p-Anisoyl chloride, Triethylamine | 1-(4-Methoxybenzoyl-D-valinyl)-4-(1-methylpiperidin-4-yl)-piperidine google.com | Acylation |
| N-Methylpiperidin-4-ol | Thionyl chloride | 4-Chloro-1-methylpiperidine | Chlorination |
| 1-Methylpiperidine-4-carboxylic acid | Thionyl chloride, Diethylamine | N,N-Diethyl-1-methylpiperidine-4-carboxamide google.com | Amidation |
Reductive Amination Strategies in Piperidine Derivative Synthesis
Reductive amination is a versatile and widely employed method for the synthesis of piperidines and other cyclic amines. This two-step process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This strategy is highly valuable for constructing the C-N bond within the piperidine ring.
One common approach involves the intramolecular reductive amination of a linear precursor containing both an amino group and a carbonyl or a group that can be converted to a carbonyl. For example, the reaction of a primary amine with a diketone can lead to the formation of a piperidine ring through a double reductive amination process. The choice of reducing agent is crucial, with common examples including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation.
A notable example is the synthesis of N-substituted piperidines from a piperidone precursor. For instance, the reductive amination of N-Boc-piperidin-4-one with an aniline (B41778) derivative can be achieved to introduce a substituent at the 4-position of the piperidine ring. researchgate.net This highlights the utility of reductive amination in modifying existing piperidine scaffolds to create diverse derivatives.
| Carbonyl Precursor | Amine Source | Reducing Agent | Product Type |
| 1,5-Diketone | Primary Amine | NaBH3CN | Polysubstituted Piperidine ajchem-a.com |
| N-Boc-piperidin-4-one | Aniline | Not Specified in Abstract | N-Aryl-piperidin-4-amine researchgate.net |
| Aldehyde/Ketone | Primary Amine | NaBH4 | Secondary Amine youtube.com |
Intramolecular Cyclization Approaches to Piperidine Rings
Intramolecular cyclization represents a powerful strategy for the stereoselective synthesis of piperidine rings from acyclic precursors. These methods often involve the formation of a carbon-nitrogen or carbon-carbon bond to close the six-membered ring.
Alkene Group-Bearing Amide Cyclizations via Hydride Transfer
The intramolecular cyclization of amides bearing an alkene functionality can be induced by various methods, often involving a hydride transfer step. These reactions can be catalyzed by transition metals or promoted by strong acids. The process typically involves the activation of the amide and subsequent nucleophilic attack of the nitrogen onto the activated alkene.
Cascade Cyclization/Reduction Methodologies for Piperidines
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules like substituted piperidines. A one-pot cyclization/reduction cascade can be initiated from a suitably functionalized acyclic precursor. For instance, the reduction of a nitrile group in a molecule also containing a leaving group can trigger an intramolecular cyclization to form the piperidine ring. An example is the attempted synthesis of N-methylcadaverine from 5-(benzyl(methyl)amino)pentanenitrile, which, upon hydrogenation over palladium on charcoal, unexpectedly yielded N-methylpiperidine hydrochloride through a cyclization event. mdpi.com
Gold(I)-Catalyzed Intramolecular Dearomatization/Cyclization
Gold(I) catalysts have emerged as powerful tools in organic synthesis, capable of activating alkynes, allenes, and alkenes towards nucleophilic attack. In the context of piperidine synthesis, gold(I) catalysts can promote the intramolecular cyclization of nitrogen-containing substrates. For example, gold(I) can catalyze the oxidative amination of non-activated alkenes, leading to the formation of substituted piperidines through the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov
Radical Cyclization Approaches for Alkylidene Piperidines
Radical cyclizations provide a unique and effective method for the synthesis of piperidine derivatives, particularly those containing an exocyclic double bond (alkylidene piperidines). These reactions typically involve the generation of a radical on a side chain, which then undergoes an intramolecular addition to an appropriately positioned double or triple bond.
A common strategy involves the use of a radical initiator, such as AIBN (azobisisobutyronitrile) or triethylborane, to generate a radical from a precursor like a halide or a thioester. This radical then cyclizes in a 6-exo-trig fashion to form the six-membered piperidine ring. The resulting radical intermediate is then quenched by a hydrogen atom donor like tributyltin hydride. This approach has been successfully applied to the synthesis of various polysubstituted piperidines. nih.gov
Light-Mediated Iridium(III)-Catalyzed Cyclization
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, with iridium(III) complexes being prominent catalysts capable of driving a wide range of chemical transformations. nih.gov These methods are noted for activating inert C-H bonds under mild conditions. semanticscholar.org While direct synthesis of this compound using this specific method is not extensively documented, the underlying principles are applied to the formation of related heterocyclic structures, suggesting its potential applicability.
The catalytic cycle typically involves the iridium complex absorbing visible light, which excites it to a long-lived triplet state. This excited state can then engage in a single-electron transfer (SET) process. In the context of forming piperidine-like structures, this can involve the functionalization of C(sp³)-H bonds adjacent to a nitrogen atom. nih.govsemanticscholar.org For instance, research has demonstrated the visible-light-mediated cyclization of tertiary anilines with maleimides using a supported iridium complex catalyst to form cyclic products in one step. semanticscholar.org Another approach involves the iridium-catalyzed C-H amidation and cyclization of various substrates to construct heterocyclic frameworks. nih.gov
A general strategy for forming substituted piperidines can also involve the iridium-catalyzed reductive amination to functionalize a pre-existing piperidine ring. nih.gov These light-mediated and iridium-catalyzed reactions are valued for their atom economy and the ability to proceed under mild reaction conditions, often at room temperature. semanticscholar.orgacs.org
Table 1: Examples of Iridium-Catalyzed Reactions for Heterocycle Synthesis
| Catalyst Type | Reaction | Key Features | Source(s) |
| Supported Iridium Complex | Cyclization of tertiary anilines and maleimides | Heterogeneous, reusable catalyst; high stability. | semanticscholar.org |
| [IrCl(cod)(PPh₃)] | [3+3]-Cycloaddition of imines | Forms C-substituted piperazines stereospecifically; 100% atom-economic. | acs.org |
| Iridium(III) Complexes | C-H Amidation/Cyclization | One-pot cascade protocol; tolerates diverse functional groups. | nih.gov |
Stereoselective SN2-Cyclization with Memory of Chirality
The synthesis of chiral piperidine derivatives with precise control over stereochemistry is a significant challenge. One elegant strategy to achieve this is through an intramolecular SN2' cyclization that utilizes the "memory of chirality" (MOC) phenomenon. nih.govresearchgate.net This approach allows for the creation of piperidine rings with vicinal stereocenters with high levels of diastereo- and enantioselectivity. nih.govresearchgate.net
The process typically starts with an α-amino ester enolate. Even though the chirality at the α-carbon might be temporarily lost during the formation of the trigonal enolate intermediate, the chirality can be preserved through the dynamic axial chirality of this transient species. researchgate.net The intramolecular SN2' reaction of these enolates with a tethered allylic halide leads to the formation of a stereochemically enriched piperidine ring in a single step. nih.govresearchgate.net
Research has shown that this method is effective for producing piperidine derivatives with vicinal quaternary-tertiary stereocenters. nih.govresearchgate.net The efficiency of chirality preservation is further enhanced by the Thorpe-Ingold effect, a phenomenon related to the gem-disubstitution on the linking chain which favors the cyclization process. nih.gov Density functional theory (DFT) calculations have provided a mechanistic rationale for this increased preservation of chirality. nih.govresearchgate.net This methodology is applicable to the asymmetric synthesis of various aza-cyclic derivatives, including piperidines. researchgate.net
Table 2: Key Features of Memory of Chirality in Piperidine Synthesis
| Feature | Description | Significance | Source(s) |
| Reaction Type | Intramolecular SN2' Cyclization | Forms the six-membered piperidine ring. | nih.govresearchgate.net |
| Key Intermediate | α-Amino Ester Enolate | Possesses dynamic axial chirality that preserves the stereochemical information. | researchgate.net |
| Outcome | High Diastereo- and Enantioselectivity | Allows for the synthesis of enantiomerically pure piperidines with multiple stereocenters. | nih.govresearchgate.net |
| Enhancing Factor | Thorpe-Ingold Effect | Increases the rate of cyclization and enhances the preservation of chirality. | nih.gov |
Optimization of Synthetic Processes
Controlled Reaction Conditions and Solvent Effects in this compound Synthesis
The synthesis of this compound and related structures is highly dependent on carefully controlled reaction conditions to maximize yield and purity. Temperature is a critical factor; for instance, in some preparations, heating to 80-100°C is required for the reaction to proceed efficiently. patsnap.com However, excessively high temperatures can lead to the formation of unwanted side products.
Solvent choice plays a pivotal role. Polar aprotic solvents are often favored in steps involving nucleophilic substitution. The use of polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) can be crucial for the efficient formation of piperidine structures via intramolecular cyclization. mdpi.com The reaction of 1-benzylpiperidin-4-one with aniline and HCN to form a precursor nitrile proceeds in high yield (around 90%) and is a key step in an optimized synthesis route. researchgate.net
Table 3: Effect of Reaction Conditions on Piperidine Synthesis
| Parameter | Condition | Effect | Source(s) |
| Temperature | 80-100 °C | Optimal for certain methylation reactions of piperidine. | patsnap.com |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Enhances nucleophilicity and facilitates cyclization. | mdpi.com |
| Reagent Control | Batchwise addition of reagents | Prevents flushing and controls reaction rate. | patsnap.com |
| Hydrolysis | Concentrated H₂SO₄ | Selectively hydrolyzes a nitrile to an amide without affecting other groups. | researchgate.net |
Catalyst Selection and Role of Specific Reagents
The selection of appropriate catalysts and reagents is fundamental to the successful synthesis of this compound. For the formation of the carboxamide group, coupling reagents are essential. The reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride creates a reactive acyl chloride intermediate, which can then be reacted with an amine to form the desired amide. google.com
In other routes, catalysts are employed to construct the piperidine ring itself or to functionalize it. Zinc(II) compounds, acting as Lewis acids, have been shown to catalyze the nucleophilic addition of amines to nitriles, a key step in forming amidine-containing structures that can be precursors or analogs. rsc.orgrsc.org For stereoselective additions to the piperidine ring, specialized chiral dirhodium catalysts are highly effective in controlling both diastereoselectivity and enantioselectivity in C-H functionalization reactions. nih.gov The synthesis of N-methylpiperidine from piperidine can be achieved using paraformaldehyde in the presence of potassium dihydrogen phosphite. patsnap.com
Process Efficiency, Yield Enhancement, and Purity Considerations in Large-Scale Preparation
For the industrial production of this compound and its precursors, process efficiency, yield, and purity are paramount. Developing scalable routes that avoid complex purification steps like column chromatography is a major goal. researchgate.net
An optimized Strecker-type condensation is one example of an efficient process, yielding a key anilino-nitrile intermediate in approximately 90% yield. researchgate.net Subsequent selective hydrolysis and other transformations have been optimized to produce the final product in near-quantitative yields at certain steps. researchgate.net Another method, the synthesis of N-methylpiperidine from pentane-1,5-diol and methylamine, demonstrates high efficiency with a reported yield of 95%. chemicalbook.com
A key aspect of large-scale synthesis is designing a process where the final product can be easily purified, often through recrystallization, to achieve drug-grade purity (e.g., 99.8–99.9%). researchgate.net The development of continuous-flow processes, for example using a homogeneous CuI/TEMPO catalyst system for alcohol oxidation, represents a modern approach to scalable and safe manufacturing. researchgate.net Such processes can enhance safety, particularly when using reagents like oxygen, by employing dilute sources to avoid flammable mixtures. researchgate.net
Nucleophilic Substitution Reactions Involving N-Methylpiperidine Scaffolds
Nucleophilic substitution reactions are fundamental in organic chemistry for modifying molecular structures. In the context of piperidine derivatives, these reactions can occur at various positions, though the saturated nature of the piperidine ring presents specific challenges and requirements for activation.
Direct nucleophilic substitution on the carbon atoms of the saturated piperidine ring is generally challenging due to the absence of a good leaving group and the high C-H bond strength. Such transformations typically require prior functionalization of the ring to introduce a suitable leaving group. However, related heterocyclic systems offer insights into potential substitution pathways. For instance, studies on N-methylpyridinium ions demonstrate that nucleophilic aromatic substitution (SNAr) proceeds with piperidine as the nucleophile. nih.gov In these reactions, the leaving group ability does not follow the typical "element effect" (F > Cl ≈ Br > I), but rather an order of 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I in methanol, indicating a mechanism where deprotonation of the addition intermediate is rate-determining. nih.gov
For saturated systems like this compound, substitution can be achieved through intramolecular cyclization pathways. A one-pot method to synthesize piperidines from halogenated amides involves amide activation, reduction of a nitrilium ion intermediate, and subsequent intramolecular nucleophilic substitution to form the piperidine ring. nih.gov This highlights a strategy where the ring is constructed via substitution, rather than being substituted post-synthesis.
Oxidation Reactions at the Nitrogen Center of N-Methylpiperidine Derivatives
The nitrogen atom in N-methylpiperidine derivatives is susceptible to oxidation, forming N-oxides. However, the presence of the electron-withdrawing carboxamide group in this compound deactivates the nitrogen, making it less prone to oxidation compared to N-methylpiperidine itself. nih.gov
Studies on the oxidation of various N-methylpiperidine-derived tertiary amines reveal that the stereoselectivity of N-oxide formation is highly dependent on the oxidant and the steric environment around the nitrogen. researchgate.net The use of different oxidizing agents can lead to different diastereomeric ratios of the resulting N-oxides.
| N-Methylpiperidine Derivative | Oxidizing Agent | Key Finding | Reference |
|---|---|---|---|
| N-methylpiperidine with 2/6-substituents | Hydrogen Peroxide (H₂O₂) | Stereoselectivity is highly dependent on the presence or absence of substituents at the 2 and 6 positions. | researchgate.net |
| N-methylpiperidine with 2/6-substituents | meta-Chloroperbenzoic Acid (m-CPBA) | Shows a higher preference for axial attack and is less sensitive to steric hindrance from 2- and 6-substituents compared to H₂O₂. | researchgate.net |
| N-alkylpiperidines with 4-tert-butyl substituent | Various oxidants | Axial attack is the predominantly favored stereochemical path, with stereoselectivity often exceeding 95%. | researchgate.net |
For this compound, oxidation would primarily target other parts of the molecule unless very strong oxidizing conditions are used, due to the deactivated nature of the N-acyl nitrogen. nih.gov
Carbon-Hydrogen Bond Activation and C-Alkylation Reactions of Cyclic Amines
Direct functionalization of C-H bonds is a powerful strategy for modifying cyclic amines like piperidine. Research has shown that ruthenium(II) complexes can catalyze the selective C(3)-alkylation of saturated cyclic amines through the activation of a C(sp³)–H bond. nih.govchemicalbook.comsigmaaldrich.com This process occurs via an initial dehydrogenation of the amine followed by a hydrogen autotransfer mechanism. nih.gov
While many C-H functionalization methods require protecting the amine's N-H bond, progress has been made in the α-functionalization of unprotected cyclic secondary amines. nih.gov For tertiary amines like N-methylpiperidine, C-H activation often competes with reactions at the nitrogen atom. The N-carboxamide group in the target molecule could potentially serve as a directing group to guide metal catalysts to specific C-H bonds, although it also deactivates the ring electronically. Photocatalytic methods have also emerged for the regiodivergent α- or β-functionalization of N-heterocycles, where an N-Boc-stabilized iminium ion acts as a key intermediate. chemrxiv.org
| Catalyst System | Substrate Type | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| (Arene)ruthenium(II) complexes with phosphino-sulfonate ligand | Saturated cyclic amines | C(3)-alkylation with aldehydes | Highly regioselective via hydrogen autotransfer. | nih.gov |
| Ni(cod)₂ with IMes ligand | Alkenyl-substituted imidazolium (B1220033) salts | Intramolecular C(sp²)–H alkylation | Constructs fused-ring systems. | mdpi.com |
| Flavin-based photocatalyst | N-Boc protected piperidines | Regiodivergent α-hydroxylation or β-elimination | Base-dependent pathway selection. | chemrxiv.org |
Ring-Opening Reactions of N-Methylpiperidines
The saturated piperidine ring is thermodynamically stable and generally resistant to ring-opening reactions under standard conditions. Such reactions typically require significant activation, for instance, by quaternization of the nitrogen followed by Hofmann elimination, or through the cleavage of highly strained or electronically activated systems.
In contrast, unsaturated N-arylpyridinium salts are much more susceptible to ring cleavage by nucleophiles. nih.govnih.gov Studies on various N-arylpyridinium compounds have shown that nucleophiles like hydroxylamine (B1172632) or hydroxide (B78521) ions can attack the C-2 or C-6 positions, leading to ring-opened 5-aminopentadienal derivatives. nih.gov The regioselectivity of this attack is influenced by substituents on the pyridine ring. For example, the reaction of a 3-methylpyridinium derivative with hydroxylamine results in attack at both C-2 and C-6, disproving earlier assumptions of regiospecificity. nih.gov Similarly, quaternized nicotine (B1678760) undergoes ring opening exclusively at the C-6 position. nih.gov
For stable saturated rings like N-methylpiperidine, ring cleavage is not a common reaction pathway. Methodologies for regioselective and stereoselective cleavage are therefore primarily documented for more reactive precursors like N-arylpyridinium salts. The reaction of quaternary 3-pyridinecarboxamide compounds with alkali, for example, results in a mixture of positional isomers of penta-2,4-dienal derivatives, with the regioselectivity of hydroxide attack depending on the steric hindrance of the substituent at the 3-position. nih.gov These studies underscore the electronic and steric factors that govern the regiochemistry of ring-opening, principles that explain the high stability and inertness of the this compound ring toward such cleavage.
Amide and Imine Formation Dynamics in Piperidine Chemistry
The structure of this compound contains a stable amide bond. The formation of such amides can be achieved through various methods, including the reaction of piperidine derivatives with acylating agents. nih.gov The dynamics of amide and imine formation are crucial in piperidine chemistry.
Piperidine itself is widely used to convert ketones into enamines, which are key intermediates in reactions like the Stork enamine alkylation. wikipedia.org Upon treatment with reagents like calcium hypochlorite, piperidine can be converted to N-chloropiperidine, which can then dehydrohalogenate to form a cyclic imine. wikipedia.org
The amide group in this compound is a resonance-stabilized functional group, which makes the C-N bond have a partial double bond character, restricting rotation and rendering the nitrogen non-basic. While the amide itself is relatively unreactive, under specific oxidative conditions, cyclic amines can be converted to iminium ions. For example, dehydrogenation of 2-(2-methyl-1-piperidinyl)ethanol derivatives with Hg(II)-EDTA regioselectively forms an iminium function. researchgate.net Similarly, the formation of amidines from piperidine derivatives can be mediated by catalysts like zinc(II) compounds, which facilitate the nucleophilic addition of the amine to nitriles. rsc.orgrsc.org
Friedel-Crafts Acylation in the Context of Piperidine Derivatives
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring through electrophilic aromatic substitution. libretexts.orgyoutube.com The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride, which generates a highly electrophilic acylium ion. libretexts.orgyoutube.com
A direct Friedel-Crafts acylation on the piperidine ring of this compound is not feasible. The piperidine ring is saturated and non-aromatic, lacking the delocalized π-electron system necessary to undergo electrophilic aromatic substitution. Furthermore, the presence of the nitrogen atom in the ring and the amide functionality can complicate such reactions. The lone pair of electrons on the nitrogen atom can react with the Lewis acid catalyst, leading to the formation of a positively charged complex. libretexts.org This deactivates the molecule towards further electrophilic attack.
However, it is pertinent to discuss the Friedel-Crafts acylation in the context of aromatic compounds that bear a piperidine substituent. In such cases, the piperidine moiety can influence the reactivity of the aromatic ring. For instance, an intramolecular Friedel-Crafts reaction has been successfully employed in the synthesis of a tricyclic keto-lactam containing a piperidine ring. In this synthesis, a carboxylic acid was converted to an acid chloride, which then underwent an intramolecular acylation to form the product. whiterose.ac.uk
The reactivity of the aromatic ring in a piperidine-substituted compound towards Friedel-Crafts acylation would be governed by the electronic nature of the piperidine substituent and any other groups present on the aromatic ring. Aromatic compounds with electron-donating groups are generally more reactive in Friedel-Crafts acylations, while those with electron-withdrawing groups are less reactive. researchgate.net
Interconversion Pathways and Isomerization Mechanisms of this compound Related Compounds
The structural dynamics of this compound and related N-acylpiperidines are characterized by a series of interconversion and isomerization pathways. These include ring conformational changes and restricted rotation around the amide C-N bond.
The piperidine ring in this compound predominantly adopts a chair conformation to minimize angular and torsional strain. However, other conformations, such as the twist-boat, are also accessible. The energy barrier between these conformations is relatively low. For N-methylpiperidine (NMP), the transformation from the chair to the twist conformer in the 3s excited state has an enthalpy of 62 meV and an entropy of 19.70 J∙mol⁻¹∙K⁻¹. rsc.org
The presence of the N-acyl group significantly influences the conformational preferences of the piperidine ring. In N-acylpiperidines with a substituent at the 2-position, there is a strong preference for the axial orientation of the substituent due to pseudoallylic strain. nih.govacs.org This strain dictates the conformational equilibrium, which can be quantified by the free energy difference (ΔG) between the axial and equatorial conformers.
| Compound | Favored Conformer | ΔG (kcal/mol) |
|---|---|---|
| N,N,2-trimethylpiperidine-1-carboxamide | Axial | -1.4 nih.gov |
| N,2-dimethylpiperidine-1-carboxamide | Axial | -2.1 nih.govacs.org |
| 1-(2-methyl-1-piperidyl)ethanone | Axial | -3.2 nih.govacs.org |
Isomerization in this compound also arises from the restricted rotation around the C-N amide bond due to its partial double bond character. This leads to the existence of cis and trans isomers (also referred to as rotamers), where the substituents on the nitrogen and carbonyl carbon are on the same or opposite sides of the C-N bond, respectively. The energy barrier for this rotation can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy. nih.govmdpi.com Studies on related N,N-dialkylnicotinamides have shown that the rotational barriers are influenced by the solvent environment, with hydrogen bonding interactions playing a key role in stabilizing the transition state. nih.gov The free energy of activation for rotation around the amide bond in these systems provides insight into the stability of the different conformers.
| Compound | Rotational Barrier (ΔG≠298, kcal/mol) |
|---|---|
| N-benzhydrylformamide | 20-23 mdpi.com |
| N-methyl-N-benzhydrylformamide | 20-23 mdpi.com |
| ortho-iodo-N-benzhydrylformamide | 9.8 (Aryl rotation) mdpi.com |
The interplay of these conformational and rotational isomerizations results in a complex potential energy surface for this compound and its derivatives, with multiple local minima corresponding to different stable conformations. The relative populations of these conformers at equilibrium are determined by their free energy differences.
Conformational Analysis of the Piperidine Ring System
The six-membered piperidine ring is not planar and, much like cyclohexane, adopts non-planar conformations to alleviate angular and torsional strain. The presence of the nitrogen atom and the N-methylcarboxamide substituent introduces additional layers of conformational complexity.
Ring Inversion and Nitrogen Inversion Processes
The this compound molecule is subject to two primary dynamic conformational processes: ring inversion and nitrogen inversion.
Ring Inversion: This process involves the flipping of the piperidine ring between two chair conformations. During this inversion, axial substituents become equatorial, and equatorial substituents become axial. scribd.com The transition state for this process is believed to involve higher-energy boat or twist-boat conformations. The energy barrier for ring inversion in the parent piperidine is approximately 10.4 kcal/mol. youtube.com For N-substituted piperidines, this barrier can be influenced by the nature of the substituent.
Nitrogen Inversion: This is a pyramidal inversion where the nitrogen atom and its three attached groups (the methyl group, and two ring carbons) rapidly oscillate through a planar transition state. scribd.com This process interconverts the axial and equatorial orientations of the nitrogen's lone pair or a substituent on the nitrogen. The free energy activation barrier for nitrogen inversion in piperidine is significantly lower than for ring inversion, estimated at around 6.1 kcal/mol. youtube.com In N-acyl derivatives like this compound, the partial double bond character of the N-C(O) bond, due to amide resonance, significantly raises the barrier to rotation around this bond, but the dynamics of the ring itself are still dominated by ring and nitrogen inversion.
Energy Barriers and Preferred Conformations
The preferred conformation of the piperidine ring in N-acylpiperidines, including this compound, is generally a chair form. However, the presence of the acyl group can lead to significant populations of non-chair forms, such as the twist-boat conformation. nih.govacs.org
| Process | Molecule | Approximate Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|
| Ring Inversion | Piperidine | 10.4 | youtube.com |
| Nitrogen Inversion | Piperidine | 6.1 | youtube.com |
| N-Methyl Inversion (eq → ts) | N-Methylpiperidine | ~7.3 | rsc.org |
| N-Methyl Inversion (ax → ts) | N-Methylpiperidine | Significantly higher than eq → ts | rsc.org |
| Chair to Twist-Boat | 2-Substituted N-Acylpiperidine | ~1.5 | nih.govacs.org |
Stereodynamics and Substituent Effects on Molecular Conformation
Substituents on the piperidine ring of this compound would have a profound effect on its conformational preferences. The introduction of a substituent, for example at the C-2, C-3, or C-4 positions, creates stereocenters and introduces new steric and electronic interactions that modulate the equilibrium between different chair and twist-boat conformations.
For N-acylpiperidines, a substituent at the 2-position shows a strong preference for the axial orientation, with a Gibbs free energy difference (ΔG) of up to -3.2 kcal/mol favoring the axial conformer. nih.govacs.org This is a consequence of minimizing pseudoallylic strain. This contrasts with simple N-alkylpiperidines or cyclohexanes, where an equatorial position is generally favored to avoid 1,3-diaxial interactions. The conformational preference of substituents is also influenced by dipolar repulsions, particularly involving an axial group and the nitrogen lone pair. rsc.org
Diastereoselective and Enantioselective Transformations in Piperidine Carboxamide Synthesis
The synthesis of stereochemically defined substituted N-methylpiperidine-1-carboxamides requires precise control over the formation of new stereocenters. Modern synthetic methods offer powerful tools for achieving high levels of diastereoselectivity and enantioselectivity.
Diastereoselective Synthesis:
Hydrogenation: The reduction of substituted pyridine precursors is a common route to piperidines. The diastereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. For instance, heterogeneous catalysis using platinum oxide (PtO₂) or rhodium on carbon often leads to the cis-isomer as the major product upon reduction of substituted pyridines. rsc.org
Cyclization Reactions: Intramolecular cyclization strategies, such as the aza-Michael reaction or reductive amination of keto-amines, can provide excellent diastereocontrol. nih.govajchem-a.com For example, the intramolecular reductive hydroamination/cyclization of alkynes bearing an amino group can lead to piperidines with specific stereochemistry. nih.gov Boronyl radical-catalyzed (4+2) cycloaddition reactions have also been developed for the synthesis of polysubstituted piperidines with high diastereoselectivity. nih.gov
Enantioselective Synthesis:
Organocatalysis: Chiral organocatalysts, such as those derived from cinchona alkaloids or prolinol ethers, have been successfully employed in the enantioselective synthesis of piperidines. rsc.orgnih.gov Asymmetric intramolecular aza-Michael reactions, for instance, can desymmetrize prochiral substrates to yield enantiomerically enriched piperidines. rsc.org
Metal Catalysis: Chiral transition metal complexes are widely used for asymmetric transformations. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines and palladium-catalyzed intramolecular allylic aminations are powerful methods for accessing enantioenriched piperidines. acs.org
Chemo-enzymatic Methods: The combination of chemical synthesis and enzymatic reactions offers a highly efficient approach. For example, a chemo-enzymatic dearomatization of activated pyridines can produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov
| Method | Catalyst/Reagent | Key Feature | Typical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Transamination | Rhodium-catalyst with a chiral primary amine | Induces chirality during reductive amination of pyridinium (B92312) salts. | Excellent diastereo- and enantio-selectivities. | dicp.ac.cnresearchgate.net |
| Intramolecular aza-Michael Reaction | Chiral amine organocatalyst (e.g., 9-amino-9-deoxy-epi-hydroquinine) | Asymmetric desymmetrization of prochiral substrates. | High levels of enantioselectivity. | rsc.org |
| Pd-Catalyzed 1,3-Chirality Transfer | PdCl₂(CH₃CN)₂ | Transfers chirality from an allylic alcohol to the newly formed piperidine ring. | High stereoselectivity. | acs.orgnih.gov |
| Asymmetric Reductive Heck Reaction | Rhodium-catalyst | Asymmetric carbometalation of dihydropyridines. | High yield and excellent enantioselectivity. | acs.org |
| Chemo-enzymatic Dearomatization | 6-HDNO enzyme and EneIRED enzyme | Kinetic selective reduction of a chiral iminium intermediate. | Enantioenriched piperidines. | nih.gov |
Chirality Control and Transfer in this compound Synthesis
Achieving absolute stereochemical control in the synthesis of chiral this compound derivatives relies on the effective transfer or induction of chirality.
One powerful strategy is the palladium(II)-catalyzed 1,3-chirality transfer reaction. acs.orgnih.gov In this method, an optically pure N-protected ζ-amino allylic alcohol undergoes cyclization where the stereochemistry of the secondary allylic alcohol directs the formation of the new stereocenter on the piperidine ring with high fidelity. A proposed mechanism involves the formation of a palladium π-complex directed by the chiral alcohol, followed by syn-azapalladation. acs.orgnih.gov
Another approach involves the rhodium-catalyzed reductive transamination of pyridinium salts. dicp.ac.cnresearchgate.net Here, a chiral primary amine is introduced under reducing conditions. This amine not only replaces the nitrogen in the original pyridine ring but also induces chirality in the newly formed piperidine ring, leading to products with excellent diastereo- and enantioselectivities. dicp.ac.cnresearchgate.net These methods exemplify how chirality from a starting material or a catalyst can be effectively transferred to create complex, stereodefined piperidine structures.
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are the cornerstone for the structural analysis of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework and conformational details, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.
One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the N-methyl group. The piperidine ring protons typically appear as complex multiplets due to spin-spin coupling. The protons on carbons adjacent to the nitrogen (C2 and C6) are shifted downfield compared to the other ring protons (C3, C4, C5) due to the inductive effect of the nitrogen atom. The N-methyl protons would appear as a sharp singlet.
The ¹³C NMR spectrum provides information on each unique carbon atom. The presence of the electron-withdrawing carboxamide group at the N1 position influences the chemical shifts of the piperidine ring carbons, particularly the adjacent C2 and C6 carbons, shifting them downfield. researchgate.netacs.org The carbonyl carbon of the amide group is highly deshielded and appears at a characteristic downfield position.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from similar structures like N-methylpiperidine and other N-substituted piperidines. acs.orgchemicalbook.comchemicalbook.com
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Piperidine C2-H, C6-H | ~3.3 - 3.5 (multiplet) | ~45 - 50 |
| Piperidine C3-H, C5-H | ~1.5 - 1.7 (multiplet) | ~24 - 28 |
| Piperidine C4-H | ~1.4 - 1.6 (multiplet) | ~23 - 26 |
| N-CH₃ (Amide) | ~2.7 - 2.9 (singlet) | ~26 - 30 |
| C=O (Carbonyl) | N/A | ~170 - 175 |
While 1D NMR suggests the types of atoms present, 2D NMR experiments are crucial for establishing the bonding network (connectivity) within this compound.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting the signals of C2 protons to C3 protons, C3 to C4, and C4 to C5, confirming the sequence of the piperidine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments establish the correlation between protons and the carbon atoms they are directly attached to. researchgate.net Each cross-peak in an HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, allowing for the definitive assignment of the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
This compound can exhibit dynamic processes that are observable by NMR. Temperature-dependent (variable temperature) NMR studies can provide insight into the energy barriers of these processes.
Amide Bond Rotation: The C-N bond of the carboxamide group has a partial double-bond character, which restricts rotation. This can lead to the observation of distinct NMR signals for different rotamers (rotational isomers) at low temperatures. As the temperature is increased, the rate of rotation increases, causing the distinct signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.
Piperidine Ring Inversion: The piperidine ring exists predominantly in a chair conformation. Like cyclohexane, it can undergo a ring-flipping process between two chair conformations. At room temperature, this inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. At lower temperatures, this process can be slowed down, potentially allowing for the observation of separate signals for the distinct axial and equatorial protons and carbons.
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by absorptions corresponding to the amide and the alkyl portions of the molecule.
The most prominent and diagnostic absorption would be the strong C=O stretching vibration (Amide I band) of the carboxamide group. Another key feature would be the N-H stretching vibration for the secondary amide. The spectrum would also display C-H stretching and bending vibrations from the piperidine ring and the methyl group. nist.gov
Table 2: Characteristic IR Absorption Bands for this compound Frequencies are based on typical values for secondary amides and N-alkyl piperidines. chemicalbook.comresearchgate.netchemicalbook.com
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretch | 3350 - 3250 | Medium |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium-Strong |
| C=O (Amide I) | Stretch | 1680 - 1630 | Strong |
| N-H (Amide II) | Bend | 1570 - 1515 | Medium-Strong |
| C-H (Alkyl) | Bend | 1470 - 1430 | Medium |
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, clues about its structure.
For this compound (C₇H₁₄N₂O), the molecular weight is 142.20 g/mol . nih.govnih.gov In an electron ionization (EI) mass spectrum, a peak corresponding to the molecular ion (M⁺˙) would be expected at m/z 142.
The fragmentation pattern provides structural confirmation. Key fragmentation pathways for this compound would likely include:
Alpha-cleavage: The loss of a hydrogen radical or other groups adjacent to the piperidine nitrogen is a common fragmentation pathway for piperidine derivatives. nist.gov
Fragmentation of the amide group: Cleavage of the C-N bond or the C(O)-N bond can lead to characteristic fragment ions.
Loss of the entire carboxamide side chain: Fragmentation could result in an ion corresponding to the N-methylpiperidine ring.
Mass Spectrometry (MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Weight
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS serves as a critical tool for assessing purity and confirming its molecular weight. The gas chromatograph vaporizes the sample and separates its components based on their volatility and interaction with a stationary phase. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio.
The resulting mass spectrum provides a precise measurement of the molecular weight of this compound. The presence of a prominent molecular ion peak corresponding to its calculated molecular weight confirms the compound's identity. Furthermore, the chromatogram generated by the GC component reveals the presence of any impurities, which would appear as separate peaks. By comparing the area of the main peak to the areas of any impurity peaks, the purity of the sample can be accurately determined.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
For the analysis of this compound within complex matrices, such as in biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. nih.gov This technique is particularly advantageous for non-volatile or thermally labile compounds that are not suitable for GC-MS. LC-MS combines the high-resolution separation of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. nih.gov
In a typical LC-MS analysis, the sample is first passed through an HPLC column, which separates this compound from other components in the mixture. mdpi.com The eluent from the HPLC is then introduced into the mass spectrometer, where the compound is ionized and its mass-to-charge ratio is measured. This allows for the confident identification and quantification of this compound even at very low concentrations within a complex sample. mdpi.com The development of LC-MS/MS methods, which involve multiple stages of mass analysis, further enhances selectivity and sensitivity, making it a powerful tool for trace-level analysis. mdpi.com
Electron Impact Mass Spectrometry (EI-MS) for Fragmentation Analysis
Electron Impact Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. In EI-MS, the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint of the molecule, showing the masses of the molecular ion and its various fragments.
By analyzing the fragmentation pattern of this compound, researchers can deduce its structural features. The fragmentation mechanisms often involve the cleavage of specific bonds within the molecule, providing clues about its connectivity and functional groups. nih.gov High-resolution mass spectrometry can further aid in determining the elemental composition of the fragments, adding another layer of confidence to the structural elucidation. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While mass spectrometry provides information about the molecule in the gas phase, X-ray crystallography offers a definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound. These methods exploit the differential distribution of the compound between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis and purity assessment of this compound. nih.gov HPLC offers high resolution, speed, and sensitivity, making it suitable for a variety of applications. In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the compound's affinity for the stationary phase relative to the mobile phase. nih.gov
For the quantitative analysis of this compound, a calibration curve is typically constructed by analyzing standards of known concentrations. By comparing the peak area of the sample to the calibration curve, the concentration of the compound can be accurately determined. HPLC methods can be optimized by adjusting parameters such as the mobile phase composition, flow rate, and column type to achieve the desired separation and analysis time. researchgate.net
| Parameter | Condition 1 | Condition 2 |
| Column | Gemini C18 (5 µm, 250 x 4.6 mm) nih.gov | Atlantis C18 (3.5 µm, 150 x 4.6 mm) researchgate.net |
| Mobile Phase | 0.1% TFA in water (A) and MeCN (B) nih.gov | 0.1% Heptafluorobutyric acid in water-acetonitrile (90:10, v/v) researchgate.net |
| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min researchgate.net |
| Detection | UV-VIS (210, 254, 280 nm) nih.gov | Charged Aerosol Detection (CAD) researchgate.net |
Gas Chromatography (GC) for Volatile Compounds
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. nih.gov While this compound itself may have limited volatility, GC can be employed for the analysis of volatile impurities or related volatile compounds in a sample. In GC, the sample is vaporized and swept by a carrier gas through a column containing a stationary phase. The separation is based on the compounds' boiling points and their interactions with the stationary phase. mdpi.com
Method Validation in Quantitative Analysis of Piperidine Carboxamides
Before an analytical method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), can be used for the routine quantitative analysis of piperidine carboxamides like this compound, it must be validated. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. researchgate.net This ensures the reliability, reproducibility, and accuracy of the results. Key validation parameters are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
The validation process involves evaluating several performance characteristics:
Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, this is often demonstrated by showing that the peak for this compound is well-resolved from other peaks and that there is no interference at its retention time. tandfonline.comepa.gov
Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A linear relationship is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. tandfonline.comnih.gov
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking) and the percentage of the analyte recovered by the assay is calculated. nih.gov
Precision: The precision of a method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Analysis of samples under the same operating conditions over a short interval of time. nih.gov
Intermediate Precision (Inter-day precision): Analysis of samples on different days, by different analysts, or with different equipment. japsonline.com
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. japsonline.comnih.gov
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. japsonline.comnih.gov
The table below shows typical performance characteristics from validated HPTLC and HPLC methods for the analysis of related piperidine compounds, which would be representative targets for a method developed for this compound. japsonline.comresearchgate.net
| Parameter | Typical HPLC Performance nih.govijpsonline.com | Typical HPTLC Performance nih.govjapsonline.comresearchgate.net |
| Linearity Range | 1 - 100 µg/mL | 20 - 250 ng/spot |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | 1 - 15 ng/mL | 5 - 25 ng/spot |
| Limit of Quantitation (LOQ) | 5 - 50 ng/mL | 15 - 100 ng/spot |
Computational Approaches in N Methylpiperidine 1 Carboxamide Chemistry
Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like N-methylpiperidine-1-carboxamide at an atomic level. These methods complement experimental work by offering insights that can be difficult or impossible to obtain through laboratory techniques alone. From determining the most stable three-dimensional shapes to predicting the course of a chemical reaction, computational approaches are indispensable in modern chemical research.
Applications of N Methylpiperidine 1 Carboxamide As a Synthetic Building Block
Role in the Synthesis of Substituted Piperidine (B6355638) Derivatives
The piperidine carboxamide framework is a key structural motif in medicinal chemistry and serves as a versatile scaffold for creating diverse substituted piperidine derivatives. The carboxamide group can act as a handle for further molecular elaboration or as a crucial pharmacophoric element for biological activity.
Various synthetic strategies utilize piperidine-based amides to construct highly functionalized molecules. For instance, the amide coupling of chromone-2-carboxylic acid with 4-amino-N-Boc-piperidine yields a carboxamide intermediate which, after deprotection and subsequent alkylation or further amide coupling, leads to potential soluble epoxide hydrolase (sEH) inhibitors. chemistrysteps.com Similarly, the piperidine carboxamide structure is central to a class of compounds investigated for their anti-inflammatory, antimicrobial, and neuroprotective effects, such as 4-[(Furan-2-carbonyl)-amino]-piperidine-1-carboxylic acid (3-methoxy-phenyl)-amide. manchesterorganics.com
In the development of pharmaceutical agents, complex piperidine intermediates are often synthesized through multi-step sequences where a carboxamide is a key functional group. An optimized synthesis of a key intermediate for fentanyl-type analgesics involves the creation of an anilino-amide from 1-benzylpiperidin-4-one, which is then further transformed. acs.org Additionally, carbamoylpiperidine derivatives have been identified as promising multi-targeted drugs for conditions like Alzheimer's disease, highlighting the therapeutic importance of the piperidine carboxamide core. orgosolver.com These examples underscore the role of the N-substituted piperidine carboxamide unit as a foundational element for generating molecular diversity and developing new biologically active compounds.
Construction of Complex Organic Molecules
The structural features of N-methylpiperidine-1-carboxamide make it a valuable precursor for assembling intricate molecular architectures, including natural products and unsymmetrical ureas.
Precursor in Natural Product Synthesis
The piperidine carboxamide moiety is present in various natural products and serves as a starting point for synthetic modifications. A prominent example is piperine (B192125), the alkaloid responsible for the pungency of black pepper, which is chemically (E,E)-1-piperoylpiperidine. Piperine itself is a naturally occurring N-substituted piperidine carboxamide.
Researchers utilize this natural scaffold to create novel hybrid molecules with potential therapeutic applications. For example, piperine can be hydrolyzed to piperic acid, which is then coupled with various amidoximes to synthesize a series of piperine-carboximidamide hybrids. nih.gov These new compounds have been investigated for their antiproliferative activities by targeting multiple kinases. nih.gov This strategy of modifying a natural product containing the piperidine carboxamide core demonstrates its utility as a precursor for generating complex and biologically active molecules that are inspired by nature.
Synthesis of Unsymmetrical Urea (B33335) Derivatives
This compound can serve as a precursor for the synthesis of unsymmetrical urea derivatives. This transformation is typically achieved through a Hofmann rearrangement, a well-established reaction in organic chemistry. jove.comorgoreview.com In this process, the primary amide of a carboxamide is converted into an isocyanate intermediate.
The synthesis proceeds by treating this compound with an oxidizing agent, such as (diacetoxyiodo)benzene, which facilitates the rearrangement to form a piperidinyl isocyanate intermediate. This highly reactive isocyanate is not isolated but is trapped in situ with a primary or secondary amine. The nucleophilic attack of the amine on the isocyanate yields the desired unsymmetrical urea derivative, where one nitrogen atom originates from the added amine and the other is the piperidine nitrogen. This method avoids the direct handling of toxic isocyanates. jove.com
This synthetic strategy allows for the creation of a diverse library of urea compounds by varying the amine component added to the isocyanate intermediate. The resulting unsymmetrical ureas are an important class of compounds in medicinal chemistry and materials science.
Intermediate in the Preparation of Diverse Heterocyclic Compounds
This compound is a useful intermediate for accessing other classes of heterocyclic compounds, including various salts and acyclic molecules with defined stereochemistry.
Synthesis of Piperidinium (B107235), Pyrrolidinium (B1226570), and Imidazolium (B1220033) Salts
While N-methylpiperidine itself is a direct reactant for synthesizing antibacterial piperidinium, pyrrolidinium, and imidazolium salts, this compound can serve as a synthetic precursor to N-methylpiperidine. The carboxamide group is an electron-withdrawing group that deactivates the piperidine nitrogen, making direct quaternization to form a piperidinium salt difficult.
Once N-methylpiperidine is obtained, it can readily undergo quaternization reactions with various alkyl halides or other electrophiles to form piperidinium salts. Furthermore, N-methylpiperidine can be a reactant in more complex syntheses that lead to the formation of other heterocyclic salts like imidazolium and pyrrolidinium salts.
Formation of Acyclic Amino Alcohols with Multiple Chiral Centers
This compound and related chiral piperidine structures can be used to synthesize acyclic amino alcohols with multiple, well-defined chiral centers. This strategy leverages the stereochemical information embedded in the cyclic precursor and transfers it to an open-chain product through a ring-opening reaction. chemistrysteps.com
A key method for this transformation is the von Braun reaction, which involves treating a tertiary amine, such as a substituted N-acyl piperidine, with cyanogen (B1215507) bromide (CNBr). This reaction cleaves the piperidine ring, typically at the C-N bond, to generate an acyclic product. The resulting molecule contains a terminal bromide and a cyanamide (B42294) functional group, both of which are synthetically versatile for further modifications. chemistrysteps.com
This methodology is particularly powerful for the stereoselective synthesis of alkylamine derivatives. By starting with a piperidine that has multiple chiral centers, the ring-opening reaction can proceed with high regio- and stereoselectivity, yielding acyclic amino alcohols where the stereochemistry of the original ring is preserved in the final product. chemistrysteps.com This approach provides a robust pathway to complex, chiral building blocks that are valuable in medicinal and natural product chemistry. chemistrysteps.com
Future Research Directions in N Methylpiperidine 1 Carboxamide Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often suffer from poor atom economy and reliance on hazardous reagents. ucl.ac.uk Future efforts in the synthesis of N-methylpiperidine-1-carboxamide will likely pivot towards greener and more sustainable practices.
One promising avenue is the adoption of enzymatic catalysis. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for direct amide synthesis in green solvents like cyclopentyl methyl ether, achieving excellent yields without the need for extensive purification. nih.gov Applying such enzymatic strategies to the reaction between N-methylpiperidine and a suitable methylcarbamoylating agent could offer a sustainable alternative to conventional methods.
Additionally, one-pot syntheses that minimize waste and energy consumption are highly desirable. A recently developed metal-free, one-pot route transforms halogenated amides into piperidines through a sequence of amide activation, nitrile ion reduction, and intramolecular nucleophilic substitution. mdpi.comnih.gov Adapting this methodology could provide a novel, efficient pathway to this compound and its analogues. The development of catalytic direct amidation reactions, using catalysts based on boron or other elements, also represents a significant area for future exploration to improve the efficiency and environmental footprint of the synthesis. ucl.ac.uk
Table 1: Comparison of Potential Synthetic Strategies
| Method | Potential Advantages | Key Research Challenge |
|---|---|---|
| Enzymatic Synthesis (e.g., CALB) | High selectivity, mild conditions, biodegradable catalyst, use of green solvents. nih.gov | Identifying suitable enzyme and reaction conditions for N-methylpiperidine substrate. |
| One-Pot Synthesis from Halogenated Amides | Metal-free, mild conditions, operational simplicity. mdpi.comnih.gov | Design of an appropriate starting halo-amide precursor. |
Exploration of Undiscovered Reaction Pathways and Transformations
The this compound scaffold possesses reactive sites that are ripe for the exploration of new chemical transformations. The piperidine (B6355638) ring itself, as well as the carboxamide moiety, could be subjected to novel reaction pathways to generate diverse chemical entities.
Future research could investigate the functionalization of the piperidine ring. For example, gold-catalyzed dehydrogenative aromatization has been used to convert piperidines into m-phenylenediamine (B132917) derivatives. acs.org Applying such a reaction to this compound could yield novel aromatic structures. Another area of interest is the catalytic activity of zinc(II) compounds, which have been shown to facilitate the nucleophilic addition of amines to nitriles to form amidines. rsc.org This suggests that if a nitrile group were introduced onto the piperidine ring of this compound, it could serve as a handle for further derivatization into amidine-containing analogues.
The amide bond itself, while generally stable, can participate in various transformations. Research into selective reductions, rearrangements, or cycloaddition reactions involving the carboxamide group could unlock new families of compounds derived from the parent structure.
Advanced Stereochemical Control in this compound Synthesis
While this compound itself is achiral, the introduction of substituents on the piperidine ring generates stereocenters, making stereochemical control a critical aspect of synthesis. Future research will undoubtedly focus on developing advanced asymmetric methods to access enantiomerically pure substituted derivatives. nih.gov
Several powerful strategies for the stereoselective synthesis of piperidines have been reported and could be adapted for derivatives of this compound. These include:
Catalytic Asymmetric Hydrogenation : The use of iridium(I) catalysts with specific P,N-ligands has enabled the successful asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, providing a route to chiral piperidines. nih.gov Similarly, catalytic asymmetric hydrogenation of N-iminopyridinium ylides offers an expedient path to enantioenriched substituted piperidine derivatives. acs.org
[4+2] Annulation Reactions : The highly enantioselective [4+2] annulation of imines with allenes, catalyzed by C2-symmetric chiral phosphepines, has emerged as a potent method for constructing functionalized piperidines with excellent stereoselectivity. acs.org
Stereoselective Cyclization Cascades : Double reductive amination of a 1,5-keto-aldehyde using a dienetricarbonyliron complex as a chiral auxiliary has been shown to produce piperidines as a single diastereomer. rsc.org Biosynthesis-inspired methods, such as a stereoselective three-component vinylogous Mannich-type reaction, can also yield versatile chiral dihydropyridinone intermediates for building a variety of chiral piperidines. rsc.org
These advanced methods provide a toolkit for the future synthesis of specific stereoisomers of substituted this compound analogues, which will be crucial for investigating their structure-activity relationships in various chemical and biological contexts.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Future research will likely employ ML models to predict the outcomes of reactions involving this compound. By training on vast datasets of known chemical reactions, neural networks can learn to anticipate the major product of a reaction with high accuracy. mit.edu This predictive power can save considerable time and resources by avoiding failed experiments in the laboratory. For instance, an ML model could be used to screen various catalysts and conditions for the synthesis of this compound to identify the most promising candidates for experimental validation. neurips.cc
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Potential Impact | Representative Research |
|---|---|---|
| Reaction Outcome Prediction | Reduces experimental failures by predicting major products and yields. | Coley et al. (2017) mit.edu |
| Retrosynthetic Analysis | Proposes novel and efficient synthetic routes to target molecules. | Segler et al. (2018), Chemcopilot, Synthia chemcopilot.comstanford.edu |
| Condition Recommendation | Optimizes reaction conditions (solvent, catalyst, temp.) for higher efficiency. | Gao et al. (2018) nih.govacs.org |
Computational Design of Novel this compound Analogues for Targeted Chemical Research
Computational chemistry provides powerful tools for the rational design of new molecules with desired properties, bypassing the need for extensive trial-and-error synthesis. Future research on this compound will heavily rely on these in silico methods to design novel analogues for specific applications in chemical research.
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in this endeavor. By developing mathematical models that correlate the structural features of a series of piperidine carboxamide derivatives with their chemical or biological activity, researchers can predict the potency of newly designed compounds. researchgate.netnih.govresearchgate.netmdpi.com For example, 3D-QSAR models can generate contour maps that visualize which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications, guiding the design of more effective analogues. researchgate.netresearchgate.netmdpi.com
Molecular docking and molecular dynamics (MD) simulations will also play a crucial role. researchgate.netrsc.org These techniques can predict how this compound analogues bind to a specific protein target or how they behave in a particular chemical environment. rsc.orgnih.gov MD simulations, for instance, can reveal the stability of a ligand-protein complex and identify key interacting amino acid residues, providing critical insights for structure-based drug design. rsc.orgrsc.org By using fragment-based QSAR and combinatorial library generation, it is possible to design and screen vast numbers of virtual compounds, selecting only the most promising candidates for synthesis and experimental testing. researchgate.net This computational-first approach will significantly accelerate the discovery of novel this compound analogues with tailored properties for targeted chemical research.
Q & A
Q. What are the optimal synthetic routes for N-methylpiperidine-1-carboxamide, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves carbodiimide-mediated coupling of piperidine derivatives with methylamine. Optimization parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and catalyst selection (e.g., HOBt/DCC systems). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves yield . For reproducibility, document stoichiometric ratios and inert atmosphere conditions.
Q. How is structural characterization of this compound performed using crystallographic techniques?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (solvent: ethanol/water mixtures) are analyzed using SHELX software for refinement . Key parameters include lattice constants (e.g., a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å for analogous compounds) and hydrogen bonding networks. Pair with spectroscopic data (¹H/¹³C NMR, IR) to confirm functional groups. For example, IR carbonyl stretches (~1650 cm⁻¹) validate the carboxamide moiety .
Q. What in vitro assays are suitable for preliminary assessment of biological activity?
Methodological Answer: Use receptor-binding assays (e.g., radioligand displacement for GPCR targets) or enzymatic inhibition studies (e.g., acetylcholinesterase). Cell viability assays (MTT or resazurin) assess cytotoxicity. Dose-response curves (1 nM–100 µM) and triplicate replicates ensure statistical robustness. For analogs like N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide, IC₅₀ values correlate with substituent electronic effects .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disordered atoms, twinning) be resolved during refinement?
Methodological Answer: Apply SHELXL’s TWIN/BASF commands for twinned data. For disordered regions, use PART/SUMP constraints and isotropic displacement parameters. Validate with R-factor convergence (<5% discrepancy) and residual electron density maps. Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to identify plausible conformers . Document outliers in CIF files for transparency.
Q. What computational strategies are effective for structure-activity relationship (SAR) studies of piperidine carboxamide derivatives?
Methodological Answer: Combine molecular docking (AutoDock Vina, Glide) with QSAR models (CoMFA/CoMSIA). Train models using experimental IC₅₀ values and descriptors like logP, polar surface area, and H-bond donors. Validate via leave-one-out cross-validation (Q² > 0.5). For example, N-aryl substitutions enhance hydrophobic interactions in kinase targets .
Q. How can systematic reviews/meta-synthesis frameworks (e.g., SPIDER) be applied to aggregate pharmacological data on piperidine carboxamides?
Methodological Answer: Use the SPIDER tool (Sample, Phenomenon of Interest, Design, Evaluation, Research type) to define inclusion criteria. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
